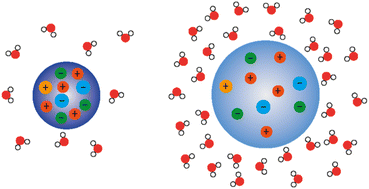Hygroscopic growth of single atmospheric sea salt aerosol particles from mass measurement in an optical trap
Environmental Science: Atmospheres Pub Date: 2023-02-15 DOI: 10.1039/D2EA00129B
Abstract
Sea salt aerosol is among the most abundant aerosol species in Earth's atmosphere, and its hygroscopicity is an important parameter to quantify its interaction with solar radiation. Conflicting values for the hygroscopic growth have been reported in the literature, which decreases the accuracy with which their impact on Earth's climate can be modelled. Here we report new values of the hygroscopic growth for a selection of salt compositions representative of atmospheric sea salt. These values are obtained from single optically trapped aqueous droplets with dry radii between 0.3 and 2 μm, using a recently developed method for single particle mass measurement in an optical trap. We compare our results to earlier studies and propose a way to reconcile the apparent discrepancies found in the literature. Within our studies, we also observe the crystallization of CaSO4·2H2O (Gypsum) during the drying of optically trapped sea salt droplets at significantly larger relative humidity of 65–68% than the main efflorescence relative humidity at 50%. This preceding transition occurred in the absence of any contact of the particle with a surface.

Recommended Literature
- [1] A highly efficient preconcentration route for rapid and sensitive detection of endotoxin based on an electrochemical biosensor
- [2] The fate of silver ions in the photochemical synthesis of goldnanorods: an Extended X-ray Absorption Fine Structure Analysis†
- [3] Top-down mass spectrometry and assigning internal fragments for determining disulfide bond positions in proteins†
- [4] Spectral and spatial characterization of upconversion luminescent nanocrystals as nanowaveguides†
- [5] Production of centimeter-scale sub-wavelength nanopatterns by controlling the light path of adhesive photomasks†
- [6] Excimer and exciplex formation in a pair of bright phosphorescent isomers constructed from Cu3(pyrazolate)3 and Cu3I3 coordination luminophores†
- [7] The mechanism of monochloramine disproportionation under acidic conditions†
- [8] A spherosilicate oligomer with eight stable silanol groups as a building block of hybrid materials†
- [9] Ground state spin-switching via targeted structural distortion: twisted single-molecule magnets from derivatised salicylaldoximes
- [10] A stable and efficient quasi-solid-state dye-sensitized solar cell with a low molecular weight organic gelator†










